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Abstract
ABBV-467 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia-1 (MCL-1). Developed by AbbVie, this compound showed significant

promise in preclinical models of hematologic malignancies by inducing apoptosis in cancer

cells dependent on MCL-1 for survival. However, its clinical development was halted during a

first-in-human Phase 1 trial due to observations of cardiac toxicity, specifically increases in

cardiac troponin levels in patients. This technical guide provides a comprehensive overview of

the discovery, mechanism of action, preclinical development, and clinical findings for ABBV-
467, intended for professionals in the field of drug discovery and development.

Introduction: Targeting MCL-1 in Oncology
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic

apoptotic pathway.[1][2] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM,

PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In many cancers, the

overexpression of anti-apoptotic proteins is a key mechanism of survival and resistance to

therapy. Myeloid Cell Leukemia-1 (MCL-1) has emerged as a critical survival factor in various

hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as

some solid tumors.[3][4] Its role in promoting tumor cell survival and conferring resistance to

conventional chemotherapies and other targeted agents has made it a compelling target for

anticancer drug development.[5]
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Discovery and Medicinal Chemistry
The development of ABBV-467 stemmed from the need for a highly potent and selective MCL-

1 inhibitor with pharmacokinetic properties suitable for intravenous administration.[6] The

rationale was to create a compound with a short half-life that could induce rapid apoptosis in

tumor cells, minimizing off-target and on-target toxicities in normal tissues.[6]

ABBV-467 is a macrocyclic molecule, a structural feature often employed to pre-organize a

compound into a bioactive conformation for high-affinity binding to a target protein.[7][8] The

synthesis of ABBV-467 is a complex, multi-step process.

Chemical Synthesis Workflow
The synthesis of ABBV-467 is a convergent process, characterized by a total of 32 steps with

the longest linear sequence being 20 steps.[7] Key strategic elements of the synthesis include

a hindered biaryl cross-coupling, an enantioselective hydrogenation, and a conformationally-

driven macrocyclization via C-O bond formation.[7]
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Figure 1: High-level synthetic workflow for ABBV-467.
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Mechanism of Action
ABBV-467 functions by selectively binding to the BH3-binding groove of the MCL-1 protein with

very high affinity.[5] This action mimics the binding of pro-apoptotic BH3-only proteins like BIM

and PUMA.[1] By occupying this groove, ABBV-467 displaces these pro-apoptotic partners,

liberating them to activate the effector proteins BAX and BAK.[1] The activation of BAX and

BAK leads to their oligomerization at the outer mitochondrial membrane, resulting in

mitochondrial outer membrane permeabilization (MOMP).[2] This event is a point of no return in

the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors

into the cytoplasm, which in turn activates caspases and executes programmed cell death.[2]
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Figure 2: ABBV-467 mechanism of action in the intrinsic apoptosis pathway.
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Preclinical Development
In Vitro Studies
The preclinical evaluation of ABBV-467 demonstrated its high potency and selectivity for MCL-

1.

The binding affinity of ABBV-467 to MCL-1 and other BCL-2 family proteins was assessed

using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Binding Assay[9]

Principle: This competitive binding assay measures the ability of a test compound to disrupt

the interaction between a terbium-labeled MCL-1 protein (donor fluorophore) and a

fluorescently labeled BH3 peptide (e.g., from the BIM protein; acceptor fluorophore).

Inhibition of this interaction leads to a decrease in the FRET signal.

Materials:

Recombinant terbium-labeled human MCL-1 protein.

Dye-labeled BIM BH3 peptide.

Assay buffer (e.g., PBS with 0.01% Tween-20).

ABBV-467 serially diluted in DMSO.

384-well microplates.

Fluorescence plate reader capable of TR-FRET measurements.

Procedure:

A master mix of terbium-MCL-1 and dye-labeled BIM peptide is prepared in assay buffer.

Test compound dilutions are dispensed into the microplate wells.

The master mix is added to each well.
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The plate is incubated at room temperature, protected from light, for a defined period (e.g.,

2 hours).

The TR-FRET signal is measured on a plate reader.

IC50 values are calculated from the dose-response curves and converted to Ki values.

Data Presentation: Binding Affinity of ABBV-467

Protein Binding Affinity (Ki, nM)

MCL-1 <0.01

BCL-2 >247

BCL-xL >642

BCL-w >200

BCL2-A1 >200

Table 1: Binding affinities of ABBV-467 for BCL-

2 family proteins. Data sourced from[4][5].

ABBV-467 demonstrated potent induction of apoptosis in MCL-1-dependent cancer cell lines.

Experimental Protocol: Cell Viability Assay[5]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the

number of viable cells in culture based on the quantitation of ATP, which signals the

presence of metabolically active cells.

Cell Lines:

Multiple Myeloma (MM): AMO-1, H929, OPM-2

Acute Myeloid Leukemia (AML): MV4-11, OCI-AML2

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15583252?utm_src=pdf-body
https://www.bioworld.com/articles/703089-abbvies-mcl-1-inhibitor-abbv-467-shows-efficacy-in-tumor-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600239/
https://www.benchchem.com/product/b15583252?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600239/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are seeded in 96-well plates.

Cells are treated with a serial dilution of ABBV-467 for a specified time (e.g., 24-72 hours).

CellTiter-Glo® reagent is added to the wells.

Luminescence, which is proportional to the number of viable cells, is measured using a

plate reader.

EC50 values are determined from the dose-response curves.

Data Presentation: Cellular Efficacy of ABBV-467

Cell Line Cancer Type
Cellular Activity (EC50,
nM)

AMO-1 Multiple Myeloma 0.16

H929 Multiple Myeloma 0.47

MV4-11 Acute Myeloid Leukemia 3.91

DLD-1 Colorectal Adenocarcinoma >10,000

Table 2: In vitro cellular activity

of ABBV-467 in various cancer

cell lines. Data sourced

from[4].

In Vivo Studies
ABBV-467 demonstrated significant anti-tumor activity in xenograft models of human

hematologic malignancies.

Experimental Protocol: Multiple Myeloma Xenograft Model[5][10]

Principle: To evaluate the in vivo efficacy of ABBV-467, human multiple myeloma or AML

cells are implanted into immunodeficient mice, and tumor growth is monitored following

treatment.
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Animal Models:

Female C.B-17 SCID-beige mice for AMO-1, OPM-2, H929, and OCI-AML2 xenografts.[5]

Female NSG mice for MV4-11 systemic models.[5]

Procedure:

Cancer cells are harvested during the logarithmic growth phase.

A suspension of cells (e.g., 10^6 cells) is injected subcutaneously into the flank of the

mice, often in a mixture with Matrigel.[11][12]

Tumors are allowed to establish to a certain volume (e.g., ~200 mm³).[10]

Mice are randomized into vehicle control and treatment groups.

ABBV-467 is administered intravenously (IV) at specified doses and schedules.

Tumor volume is measured regularly using calipers.

Tumor growth inhibition (TGI) is calculated.

Data Presentation: In Vivo Efficacy of ABBV-467 Monotherapy
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Xenograft Model Dose (mg/kg, IV) Dosing Schedule
Tumor Growth
Inhibition (%)

AMO-1 (MM) 3.13 Single Dose 46

AMO-1 (MM) 6.25 Single Dose
~70 (estimated from

graph)

AMO-1 (MM) 12.5 Single Dose
97 (complete

regression)

OPM-2 (MM) 12.5 Q7D x 3 85

NCI-H929 (MM) 12.5 Single Dose Complete Response

Table 3: In vivo anti-

tumor activity of

ABBV-467 as a single

agent in multiple

myeloma xenograft

models. Data sourced

from[4][5].

ABBV-467 also showed significant tumor growth inhibition when used in combination with

venetoclax or 5-azacitidine in an OCI-AML2 xenograft model that was resistant to

monotherapy.[4]

Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in mice indicated that ABBV-467 had a pharmacokinetic profile consistent

with its design as a short-half-life agent.[6] Pharmacodynamic studies in humanized MCL-1

(huMcl-1) mice treated with ABBV-467 showed a dose-dependent increase in plasma cardiac-

specific Troponin T levels and a decrease in cardiac output.[13][14] Additionally, higher doses

were associated with a decrease in white blood cell count and an increase in red blood cell and

platelet counts.[13]

Clinical Development
First-in-Human Phase 1 Trial (NCT04178902)
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ABBV-467 was advanced to a first-in-human, multicenter, open-label, dose-escalation Phase 1

clinical trial (NCT04178902) to evaluate its safety, tolerability, pharmacokinetics, and

preliminary efficacy in adult patients with relapsed/refractory multiple myeloma.[5][15]

Clinical Trial Design

NCT04178902: Phase 1 Trial of ABBV-467

Part A: Dose Escalation

Part B: Dose Expansion

Enrollment of Patients with R/R Multiple Myeloma IV infusion of ABBV-467 at escalating doses Determine Recommended Phase 2 Dose (RP2D)

IV infusion of ABBV-467 at RP2DEnrollment of additional patients

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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